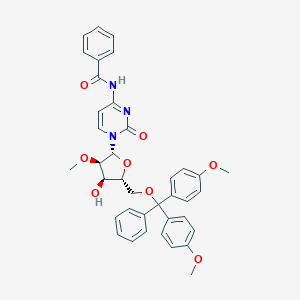

DMT-2'-OMe-Bz-C

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-OMe-Bz-C involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar The dimethoxytrityl (DMT) group is commonly used for this purposeThe final product is obtained after several purification steps to ensure high purity .

Industrial Production Methods

Industrial production of DMT-2’-OMe-Bz-C typically involves solid-phase chemical synthesis based on phosphoramidite chemistry. This method allows for the sequential addition of nucleotides, ensuring high efficiency and yield. The process includes detritylation, coupling, capping, and oxidation steps, which are repeated until the desired nucleotide sequence is achieved .

Analyse Chemischer Reaktionen

Types of Reactions

DMT-2’-OMe-Bz-C undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction involves the addition of hydrogen atoms to the molecule.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMT-2’-OMe-Bz-C can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

DMT-2'-OMe-Bz-C is extensively used in the synthesis of modified oligonucleotides. Its structural features enhance:

- Stability : The 2'-O-methyl modification protects against enzymatic degradation.

- Binding Affinity : Improved hybridization properties allow for precise target binding, making it suitable for therapeutic applications .

Gene Regulation Studies

Due to its ability to inhibit DNMTs, this compound is employed in research focused on gene regulation. By altering methylation patterns, researchers can study the effects of gene expression changes on cellular functions and disease states .

Therapeutic Applications

This compound has shown promise in therapeutic settings:

- Cancer Treatment : Inhibiting DNMTs can reactivate silenced tumor suppressor genes, providing a potential avenue for cancer therapies. Studies have demonstrated that modified siRNAs incorporating 2'-OMe modifications exhibit enhanced stability and silencing activity in cancer models .

- Antiviral Strategies : The compound's ability to modify RNA structures could also be leveraged in developing antiviral therapies by targeting viral RNA through enhanced binding and stability mechanisms .

Case Study 1: Cancer Therapy

In a study investigating the effects of this compound on chemoresistant ovarian cancer, researchers utilized modified siRNAs that incorporated this compound. The results indicated a significant reduction in GRAM domain containing 1B (GRAMD1B) expression, leading to enhanced sensitivity to chemotherapy agents like paclitaxel .

Case Study 2: Gene Regulation

Another study focused on the impact of this compound on gene expression modulation through DNMT inhibition. The findings revealed that treatment with this compound resulted in altered methylation patterns that reactivated several key regulatory genes involved in cell cycle control and apoptosis .

Data Table: Comparative Analysis of Nucleoside Modifications

| Modification Type | Stability | Binding Affinity | Enzymatic Resistance | Application Area |

|---|---|---|---|---|

| This compound | High | Enhanced | High | Therapeutics |

| 2'-O-Methyl | Moderate | Moderate | Moderate | Diagnostics |

| Unmodified Cytidine | Low | Low | Low | Basic Research |

Wirkmechanismus

DMT-2’-OMe-Bz-C exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment. The molecular targets and pathways involved include the DNA methylation pathway and various signaling pathways related to cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.

5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes.

Decitabine: Similar to 5-azacytidine, used in the treatment of certain types of cancer.

Uniqueness

DMT-2’-OMe-Bz-C is unique due to its specific structural modifications, including the 2’-O-methyl and benzoyl groups. These modifications enhance its stability and efficacy as a DNA methyltransferase inhibitor, making it a valuable tool in scientific research and potential therapeutic applications .

Biologische Aktivität

DMT-2'-OMe-Bz-C, a phosphoramidite derivative, has garnered attention for its potential applications in oligonucleotide synthesis and its biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

Structure and Properties

This compound is characterized by the following molecular properties:

- Molecular Formula : C49H56N7O8P

- Molecular Weight : 901.98 g/mol

- CAS Number : 2659239-32-2

This compound features a dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a benzoyl (Bz) group attached to the nucleobase, enhancing its stability and solubility in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Nucleobases : The nucleobase is protected using DMT and benzoyl groups to prevent unwanted reactions during synthesis.

- Phosphitylation : The protected nucleoside is then reacted with phosphoramidite reagents to introduce a phosphoramidite moiety, which is crucial for oligonucleotide assembly.

- Purification : The final product undergoes purification to remove unreacted starting materials and side products.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been shown to act as a substrate in oligonucleotide synthesis, influencing gene expression and regulation.

Case Studies

Recent studies have explored the effects of DMT derivatives in various biological contexts:

- Psychoactive Effects : Research into 5-MeO-DMT, a related compound, indicates significant psychoactive properties mediated through serotonin receptor activation, suggesting potential parallels with this compound in terms of CNS activity .

- Therapeutic Applications : Investigations into the therapeutic potential of similar compounds have shown promise in treating mood disorders and enhancing cognitive functions by modulating serotonin pathways .

- Antiviral Activity : Some studies have suggested that oligonucleotides synthesized from phosphoramidite derivatives like this compound can exhibit antiviral properties by targeting viral RNA .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJKGOQQYUVNQW-YDXJMRNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551647 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-74-4 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.